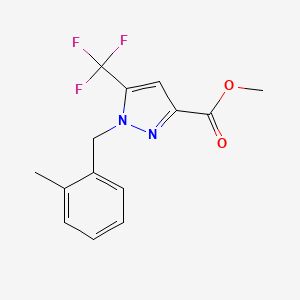

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by three key substituents:

- Position 1: A 2-methylbenzyl group, providing steric bulk and lipophilicity.

- Position 5: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and electron-withdrawing effects.

- Position 3: A methyl ester (-COOCH₃), contributing to solubility and serving as a common pharmacophore in drug design.

The molecular formula is C₁₅H₁₅F₃N₂O₂, with a calculated molecular weight of 312.29 g/mol. While direct data on its synthesis or applications are absent in the provided evidence, its structural features align with pyrazole derivatives used in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C14H13F3N2O2 |

|---|---|

Molecular Weight |

298.26 g/mol |

IUPAC Name |

methyl 1-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-12(14(15,16)17)7-11(18-19)13(20)21-2/h3-7H,8H2,1-2H3 |

InChI Key |

ZLVQDWLQNCZFTC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=CC(=N2)C(=O)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 2-methylbenzyl bromide with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing pyrazole rings exhibit a range of biological activities, including:

- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Analgesic Effects : The compound may possess analgesic properties, as indicated by various in vitro assays .

- Anticancer Activity : Preliminary investigations suggest that methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent .

Synthesis and Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Introduction of the Trifluoromethyl Group : This can be accomplished using trifluoromethylating agents during the synthesis process.

- Carboxylation : The final step often involves esterification to form the carboxylate ester .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on colorectal cancer cells (RKO). The results demonstrated significant cytotoxicity, with the compound inducing apoptosis in a dose-dependent manner. This suggests its potential as a therapeutic agent in oncology .

Case Study 2: Antioxidant Properties

In another investigation, derivatives of pyrazole were synthesized and assessed for their antioxidant capabilities. This compound exhibited notable radical scavenging activity, indicating its utility in formulations aimed at oxidative stress reduction .

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Trifluoromethyl (-CF₃) vs. sulfonyloxy (-OSO₂CF₃) (): While both are electron-withdrawing, -CF₃ enhances metabolic stability, whereas -OSO₂CF₃ may act as a leaving group in synthetic pathways.

Ester Group Variations :

- Methyl esters (e.g., target compound, ) generally exhibit lower hydrolytic stability compared to ethyl esters (), affecting bioavailability.

Biological Relevance :

- Compounds with 4-methylsulfonylphenyl () and iodophenyl groups are linked to COX-2 inhibition, suggesting the target compound’s -CF₃ group could similarly modulate enzyme interaction.

- The absence of a sulfonyl or iodine substituent in the target compound may reduce off-target effects observed in analogs like Compound 9 .

Synthetic Considerations :

- Copper-catalyzed coupling () is a common method for introducing aryl groups to pyrazoles. The target compound’s 2-methylbenzyl substituent might require similar catalytic conditions but with adjusted ligands for regioselectivity.

Research Findings and Implications

- Thermodynamic Stability: The trifluoromethyl group in the target compound likely increases rigidity and thermal stability compared to non-fluorinated analogs (e.g., CAS 10250-64-3) .

- Druglikeness : With a LogP estimated >2.5 (due to aromatic and -CF₃ groups), the compound may exhibit favorable membrane permeability but could require formulation adjustments for aqueous solubility .

- Patent Landscape : Similar pyrazole derivatives () are patented for antimicrobial and anticancer uses, positioning the target compound as a candidate for structure-activity relationship (SAR) studies.

Biological Activity

Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H11F3N2O2

- Molecular Weight : 284.23 g/mol

- SMILES Notation : Cc1ccc(cc1)C(n2ncc(C(=O)O)c2C(F)(F)F)C(=O)O

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Pyrazole derivatives have been shown to exhibit a broad range of pharmacological effects, including anti-inflammatory, antifungal, and anticancer activities. The trifluoromethyl group enhances the compound's ability to interact with biological targets, potentially increasing its potency.

Anticancer Activity

Several studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cancer cell lines, displaying IC50 values in the micromolar range. A notable study reported that pyrazole derivatives exhibited cytotoxicity against human colon adenocarcinoma (HT-29) and other cancer cell lines, suggesting that this compound may also possess similar properties .

Antifungal Activity

The presence of the trifluoromethyl group has been linked to enhanced antifungal activity in various pyrazole derivatives. A related compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against fungal pathogens, indicating potential for this compound in treating fungal infections .

Anti-inflammatory Effects

Pyrazoles have also been recognized for their anti-inflammatory properties. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may offer therapeutic benefits in inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple pyrazole derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The study revealed that the compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | 15 |

| Control Drug | Doxorubicin | 10 |

Case Study 2: Antifungal Activity

A study assessing the antifungal properties of several pyrazole derivatives found that this compound demonstrated promising results against common fungal strains.

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 20 |

| Positive Control | Fluconazole | 25 |

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(2-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate?

A multi-step synthesis is typical for pyrazole derivatives. A general approach involves:

- Step 1 : Condensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones to form the pyrazole core.

- Step 2 : Functionalization at the N1 position via alkylation (e.g., 2-methylbenzyl chloride) under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Esterification or transesterification to introduce the methyl carboxylate group.

For optimization, reaction conditions (temperature, solvent, catalyst) should be tailored to minimize side products, as seen in analogous pyrazole syntheses .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18 column) to assess purity (≥95% recommended for biological assays).

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C NMR) and FT-IR (C=O stretch at ~1700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄F₃N₂O₂). Cross-reference with synthetic intermediates to resolve ambiguities .

Q. What are the key physicochemical properties relevant to experimental design?

- Solubility : Likely low in water; use DMSO or THF for stock solutions.

- Stability : Assess under varying pH (1–14) and temperatures (e.g., 4°C vs. RT) via accelerated stability testing.

- LogP : Estimated ~3.5 (trifluoromethyl and benzyl groups enhance lipophilicity), critical for permeability studies .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- X-ray Diffraction : Utilize SHELX programs (e.g., SHELXL for refinement) to determine crystal packing and confirm stereochemistry.

- Data Analysis : Compare experimental bond lengths/angles with DFT-optimized structures to detect conformational deviations. For example, trifluoromethyl groups often induce torsional strain in pyrazole rings .

Q. What strategies optimize bioactivity while minimizing off-target effects?

- Structure-Activity Relationship (SAR) : Modify substituents at N1 (benzyl group) or C5 (trifluoromethyl) to assess impact on target binding. For example, replacing 2-methylbenzyl with 4-fluorobenzyl may enhance selectivity for enzymes like Factor Xa .

- In Silico Docking : Use AutoDock or Schrödinger to model interactions with biological targets (e.g., protease active sites). Focus on hydrogen bonding with the carboxylate group and hydrophobic interactions with the benzyl moiety .

Q. How to address contradictory data in biological assays?

- Case Example : If IC₅₀ values vary across studies, consider:

- Assay Conditions : Differences in buffer pH, ion concentration, or enzyme isoforms (e.g., Factor Xa vs. thrombin).

- Metabolic Stability : Test compound stability in plasma (e.g., LC-MS to detect degradation products).

- Protein Binding : Use equilibrium dialysis to quantify free fraction, as high plasma protein binding can mask activity .

Q. What analytical methods validate metabolite identification in pharmacokinetic studies?

- LC-MS/MS : Use MRM (multiple reaction monitoring) to track parent compound and metabolites.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the pyrazole core to trace metabolic pathways (e.g., hydroxylation or demethylation).

- Enzyme Inhibition : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify major metabolic routes .

Methodological Considerations

Q. How to design a robust structure-activity study for pyrazole derivatives?

- Variable Selection : Systematically vary substituents at N1, C3, and C5 while keeping the carboxylate group constant.

- Control Groups : Include known inhibitors (e.g., rivaroxaban for Factor Xa studies) to benchmark potency.

- Statistical Validation : Use ANOVA or multivariate regression to identify significant SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.